![molecular formula C12H17NO4 B12914527 Methyl 5-[(furan-3-carbonyl)amino]hexanoate CAS No. 61586-92-3](/img/structure/B12914527.png)
Methyl 5-[(furan-3-carbonyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(furan-3-carbonyl)amino]hexanoate is an organic compound that belongs to the class of esters It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hexanoate ester via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(furan-3-carbonyl)amino]hexanoate typically involves the following steps:
-
Formation of the Amide Linkage: : The initial step involves the reaction of furan-3-carboxylic acid with hexanoic acid to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
Esterification: : The resulting amide is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 5-[(furan-3-carbonyl)amino]hexanoate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester or amide functionalities. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Aqueous sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring
Reduction: Alcohol derivatives
Substitution: Carboxylic acids and other substituted products
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 5-[(furan-3-carbonyl)amino]hexanoate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s amide and ester functionalities make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors or as a scaffold for drug development.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structural features may allow it to interact with biological targets, leading to potential therapeutic applications.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-[(furan-3-carbonyl)amino]hexanoate exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(furan-2-carbonyl)amino]hexanoate: Similar structure but with the furan ring attached at the 2-position.
Ethyl 5-[(furan-3-carbonyl)amino]hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-[(thiophene-3-carbonyl)amino]hexanoate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 5-[(furan-3-carbonyl)amino]hexanoate is unique due to the specific positioning of the furan ring and the hexanoate ester. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
61586-92-3 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 5-(furan-3-carbonylamino)hexanoate |
InChI |
InChI=1S/C12H17NO4/c1-9(4-3-5-11(14)16-2)13-12(15)10-6-7-17-8-10/h6-9H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
LCHYDEYHGHRPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OC)NC(=O)C1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)

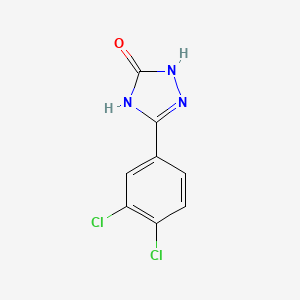
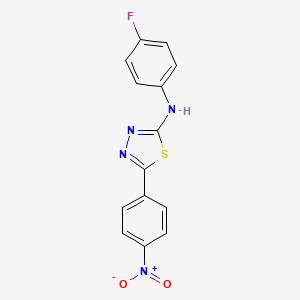
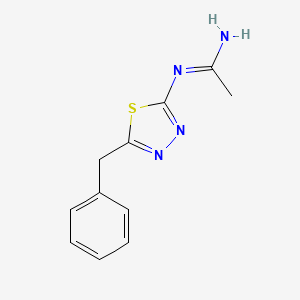

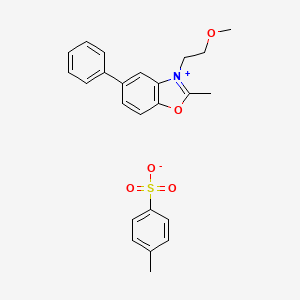
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
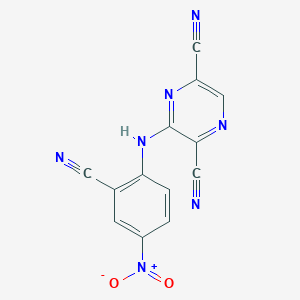
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
